molecular formula C8H18ClNO2 B2434856 Methyl 5-amino-2,2-dimethylpentanoate hydrochloride CAS No. 1567941-18-7

Methyl 5-amino-2,2-dimethylpentanoate hydrochloride

Cat. No.: B2434856
CAS No.: 1567941-18-7
M. Wt: 195.69
InChI Key: LYEXOYXZIBKIPR-UHFFFAOYSA-N
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Description

Methyl 5-amino-2,2-dimethylpentanoate hydrochloride is a versatile small molecule scaffold used in various research and industrial applications. It is known for its unique chemical structure and properties, making it valuable in synthetic chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-2,2-dimethylpentanoate hydrochloride typically involves the esterification of 5-amino-2,2-dimethylpentanoic acid with methanol in the presence of a strong acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include refluxing the mixture to ensure complete esterification and subsequent salt formation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is usually purified through recrystallization or other suitable purification techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2,2-dimethylpentanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Methyl 5-amino-2,2-dimethylpentanoate hydrochloride is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: As a precursor for the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-amino-2,2-dimethylpentanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-4,4-dimethylpentanoate;hydrochloride
  • Methyl 3-amino-2,2-dimethylbutanoate;hydrochloride

Uniqueness

Methyl 5-amino-2,2-dimethylpentanoate hydrochloride is unique due to its specific structural features, such as the position of the amino group and the presence of two methyl groups on the pentanoate backbone. These features confer distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

methyl 5-amino-2,2-dimethylpentanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-8(2,5-4-6-9)7(10)11-3;/h4-6,9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYEXOYXZIBKIPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCN)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1567941-18-7
Record name methyl 5-amino-2,2-dimethylpentanoate hydrochloride
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